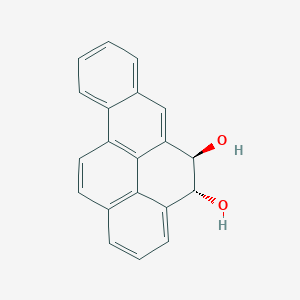

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol

Description

Context of Benzo[a]pyrene (B130552) Metabolism Pathways and Metabolite Formation

Benzo[a]pyrene (B[a]P), a ubiquitous environmental pollutant, is chemically inert and requires metabolic activation to exert its toxic and carcinogenic effects. oup.comresearchgate.net This bioactivation process is a complex series of enzymatic reactions, broadly categorized into Phase I and Phase II metabolism, that transform B[a]P into a variety of metabolites. nih.govontosight.ai

Phase I metabolism is primarily driven by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1 and CYP1B1. nih.govnih.gov These enzymes introduce oxygen into the B[a]P molecule, forming reactive epoxide intermediates at different positions on the aromatic ring structure. researchgate.netnih.gov These arene oxides, including B[a]P-4,5-oxide, B[a]P-7,8-oxide, and B[a]P-9,10-oxide, can then follow several pathways: they can rearrange to form phenols, be detoxified by Phase II enzymes, or be hydrated by the enzyme microsomal epoxide hydrolase (mEH). oup.comnih.gov

The action of epoxide hydrolase on these epoxide intermediates results in the formation of trans-dihydrodiols. oup.com This enzymatic hydration is a critical step, leading to the creation of various dihydrodiol metabolites, such as trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol, B[a]P-7,8-diol, and B[a]P-9,10-diol. ontosight.ainih.gov In addition to dihydrodiols and phenols, quinone metabolites are also formed during B[a]P metabolism. oup.com

Key Enzymes and Metabolites in Benzo[a]pyrene Metabolism

| Category | Name | Role/Description |

|---|---|---|

| Phase I Enzymes | Cytochrome P450 (CYP1A1, CYP1B1) | Catalyzes the initial oxidation of B[a]P to form reactive arene oxides (epoxides). nih.govresearchgate.net |

| Microsomal Epoxide Hydrolase (mEH) | Hydrates arene oxides to form dihydrodiols, including this compound. oup.com | |

| Aldo-Keto Reductases (AKRs) | Oxidizes dihydrodiols to form catechols and subsequently o-quinones. nih.govnih.gov | |

| Key Metabolites | Arene Oxides (e.g., B[a]P-4,5-oxide) | Highly reactive primary metabolites formed by CYP enzymes. ontosight.ai |

| Dihydrodiols (e.g., this compound) | Formed by the hydration of arene oxides; key intermediates in metabolic pathways. ontosight.ai | |

| Diol Epoxides (e.g., BPDE) | Formed from further oxidation of specific dihydrodiols; considered ultimate carcinogens. nih.govnih.gov | |

| Phenols and Quinones | Other classes of metabolites formed during B[a]P oxidation. oup.com |

Significance of Dihydrodiol Metabolites as Key Intermediates in Carcinogenesis Research

Dihydrodiol metabolites are of paramount importance in carcinogenesis research because they are not typically detoxification products but rather crucial stepping stones toward the formation of ultimate carcinogens. ontosight.ainih.gov While this compound is a product of B[a]P metabolism, the most extensively studied pathway involves its isomer, benzo[a]pyrene-7,8-diol. nih.gov

The "diol epoxide" theory of carcinogenesis highlights this significance. nih.gov In this pathway, B[a]P is first converted to B[a]P-7,8-oxide, which is then hydrated by epoxide hydrolase to form (-)-benzo[a]pyrene-trans-7,8-dihydrodiol. oup.com This specific dihydrodiol is not the final reactive species. Instead, it serves as a substrate for further oxidation by CYP enzymes, leading to the formation of benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE). nih.govnih.gov These diol epoxides, particularly the (+)-BPDE-2 enantiomer, are considered the ultimate carcinogenic metabolites of B[a]P. oup.com They are extremely reactive and can form stable covalent adducts with cellular macromolecules, most notably DNA. nih.govresearchgate.net The formation of these DNA adducts can lead to mutations in critical genes, such as the TP53 tumor suppressor gene, a key event in the initiation of cancer. nih.gov

Structure

3D Structure

Properties

CAS No. |

37571-88-3 |

|---|---|

Molecular Formula |

C20H14O2 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

(4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol |

InChI |

InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1 |

InChI Key |

OYOQHRXJXXTZII-PMACEKPBSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |

Isomeric SMILES |

C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@H](C5=CC=CC(=C54)C=C3)O)O |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(4R,5R)-rel-4,5-Dihydrobenzo[a]pyrene-4,5-diol; trans-4,5-Dihydrobenzo[a]pyrene-4,5-diol; (±)-Benzo[a]pyrene-trans-4,5-dihydrodiol; 4,5-Dihydrobenzo[a]pyrene-4,5-trans-(e,e)-diol; Benzo[a]pyrene-trans-4,5-dihydrodiol; trans-4,5-Dihydro-4,5-dihydroxybenzo[a]pyrene; trans-4,5-Dihydrodiolbenzo[a]pyrene; trans-4,5-Dihydroxy-4,5-dihydrobenzo[a]pyrene; |

Origin of Product |

United States |

Formation and Biotransformation of Trans 4,5 Dihydrobenzo a Pyrene 4,5 Diol

Enzymatic Formation from Benzo[a]pyrene (B130552) Epoxides

The creation of trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol is a two-step enzymatic cascade. The initial reaction involves the oxidation of the parent compound, benzo[a]pyrene, followed by hydration of the resulting epoxide.

Role of Epoxide Hydrolase in this compound Synthesis

The enzyme epoxide hydrolase is central to the synthesis of this compound. This enzyme catalyzes the hydration of the intermediate, Benzo[a]pyrene-4,5-oxide (B1217752), leading to the formation of the trans-dihydrodiol. acs.org This conversion is generally considered a detoxification step, as it transforms a reactive epoxide into a more stable diol. acs.org The action of epoxide hydrolase is crucial for the metabolic clearance of benzo[a]pyrene epoxides. kcl.ac.uk

Cytochrome P450 Monooxygenases in Initial Benzo[a]pyrene Epoxidation

The metabolic pathway is initiated by cytochrome P450 (P450) monooxygenases, which oxidize benzo[a]pyrene to form epoxides at various positions on the molecule. acs.orgnih.gov The formation of the precursor to this compound, Benzo[a]pyrene-4,5-oxide, is a result of this P450-mediated oxidation. acs.org Several P450 isoforms are capable of metabolizing benzo[a]pyrene. deepdyve.comnih.gov Studies using recombinant human P450 enzymes have shown that P450 1A1 is the most active in oxidizing benzo[a]pyrene. deepdyve.com Other isoforms, such as P450 1A2, 1B1, and 3A4, also contribute to its metabolism, including the formation of dihydrodiols in the presence of epoxide hydrolase. acs.orgdeepdyve.comnih.gov In human liver, where P450 1A1 levels are typically low, enzymes like P450 3A4, P450 1A2, and members of the P450 2C subfamily are likely contributors to benzo[a]pyrene oxidation. deepdyve.com

| Enzyme Family | Specific Isoform(s) | Role in Benzo[a]pyrene Metabolism |

| Cytochrome P450 | P450 1A1 | Highly active in the initial oxidation of Benzo[a]pyrene. deepdyve.com |

| P450 1A2 | Forms various products, including the 7,8-dihydrodiol. deepdyve.com | |

| P450 1B1 | Metabolizes Benzo[a]pyrene along the pathway to diol epoxides. nih.gov | |

| P450 3A4 | Contributes to the formation of several products, including 3-phenol. deepdyve.com | |

| P450 2C Subfamily | Involved in the formation of various Benzo[a]pyrene products at lower rates. deepdyve.com | |

| Epoxide Hydrolase | Not specified | Catalyzes the hydration of Benzo[a]pyrene-4,5-oxide to this compound. acs.orgkcl.ac.uk |

Further Metabolic Pathways of this compound

Contrary to being solely a detoxification end product, this compound can undergo further metabolism, leading to the formation of more complex and polar molecules. acs.orgnih.gov

Formation of Benzo[a]pyrene Bis-Diols from this compound

Research has demonstrated that this compound serves as a substrate for further enzymatic oxidation, resulting in the creation of a series of benzo[a]pyrene bis-diols. acs.orgnih.gov This biotransformation indicates that the metabolic pathway of benzo[a]pyrene is more intricate than previously understood.

Studies involving the incubation of this compound with induced rat liver microsomes have led to the identification of six major metabolites. nih.gov These have been characterized through NMR, MS, and UV spectroscopy as bis-diols. The identified products include two diastereomers for each of the following structures nih.gov:

trans,trans-4,5:7,8-tetrahydroxy-4,5:7,8-tetrahydrobenzo[a]pyrene (trans,trans-B[a]P-4,5:7,8-bis-diol)

trans,trans-4,5:9,10-tetrahydroxy-4,5:9,10-tetrahydrobenzo[a]pyrene (trans,trans-B[a]P-4,5:9,10-bis-diol)

trans,trans-1,2:4,5-tetrahydroxy-1,2:4,5-tetrahydrobenzo[a]pyrene (trans,trans-B[a]P-1,2:4,5-bis-diol)

Further investigation has shown that the trans,trans-B[a]P-4,5:7,8-bis-diols can be metabolically activated to form stable DNA adducts, highlighting their role as intermediates in the genotoxic pathway. nih.gov

The formation of these bis-diols has been observed in vitro using microsomal systems. acs.orgnih.gov Specifically, liver microsomes from rats induced with β-naphthoflavone (BNF) have been shown to effectively metabolize this compound into the six identified bis-diol products. acs.orgnih.gov These same microsomal preparations were also found to metabolize the parent compound, benzo[a]pyrene, to the same series of bis-diols derived from this compound. acs.orgnih.gov This demonstrates the capacity of these enzymatic systems to carry out sequential oxidation reactions, transforming the initial dihydrodiol into more highly oxidized products. nih.gov

| Metabolite Class | Specific Diastereomers Identified | Precursor |

| Bis-Diols | Two diastereomers of trans,trans-B[a]P-4,5:7,8-bis-diol | This compound |

| Two diastereomers of trans,trans-B[a]P-4,5:9,10-bis-diol | This compound | |

| Two diastereomers of trans,trans-B[a]P-1,2:4,5-bis-diol | This compound |

Phase II Conjugation Pathways of Dihydrodiols

Following their formation in Phase I metabolism, dihydrodiols of benzo(a)pyrene undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the dihydrodiol, which significantly increases their hydrophilicity, thereby aiding their elimination from the body. The primary Phase II pathways for dihydrodiols are glucuronidation and sulfation. While specific research on the conjugation of this compound is limited, the general mechanisms are well-established for other benzo(a)pyrene dihydrodiols and are presumed to be similar for the 4,5-diol.

Glucuronidation of Dihydrodiols

Glucuronidation is a major detoxification pathway for many xenobiotics, including PAH metabolites. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes transfer a glucuronic acid moiety from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to the hydroxyl groups of the dihydrodiol. This process results in the formation of a more water-soluble glucuronide conjugate that can be readily excreted in urine or bile.

While the specific UGT isoforms responsible for the glucuronidation of this compound have not been extensively characterized, studies on other PAH dihydrodiols have identified several key UGT enzymes. For instance, research on the glucuronidation of benzo(a)pyrene-trans-7,8-dihydrodiol has shown the involvement of multiple UGTs, including members of the UGT1A and UGT2B subfamilies. It is plausible that these or similar isoforms are also involved in the conjugation of the 4,5-dihydrodiol. The general reaction can be summarized as follows:

This compound + UDP-glucuronic acid ---(UGT)---> this compound-glucuronide + UDP

Table 1: UDP-glucuronosyltransferase (UGT) Enzymes Implicated in Dihydrodiol Glucuronidation Note: The specific UGT isoforms for this compound are not definitively established in the literature; this table is based on data for other benzo(a)pyrene dihydrodiols.

| Enzyme Family | Specific Isoform (Example) | Cellular Location |

| UGT1A | UGT1A1, UGT1A7, UGT1A9, UGT1A10 | Endoplasmic Reticulum |

| UGT2B | UGT2B7 | Endoplasmic Reticulum |

Sulfation of Dihydrodiols

Sulfation is another important Phase II conjugation reaction that contributes to the detoxification of PAH dihydrodiols. This process is mediated by sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group (SO3-) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group of the substrate. The resulting sulfate (B86663) esters are highly water-soluble and readily excreted.

The sulfation of benzo(a)pyrene metabolites, including phenols and dihydrodiols, has been observed in in vitro studies using rat liver preparations. However, detailed research identifying the specific human SULT isoforms that act on this compound is scarce. Phenol and quinone derivatives of benzo(a)pyrene are generally good substrates for sulfation, while different reactivities have been noted for various dihydrodiol derivatives. The general reaction for sulfation is as follows:

This compound + PAPS ---(SULT)---> this compound-sulfate + PAP

Table 2: Sulfotransferase (SULT) Enzymes Implicated in Dihydrodiol Sulfation Note: The specific SULT isoforms for this compound are not definitively established in the literature; this table represents the general enzyme family involved in xenobiotic sulfation.

| Enzyme Family | General Substrates | Cellular Location |

| SULT | Phenols, Alcohols, Steroids, Xenobiotics | Cytosol |

Enzymatic Regulation and Specificity in Trans 4,5 Dihydrobenzo a Pyrene 4,5 Diol Metabolism

Role of Specific Cytochrome P450 Isoforms in trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol Activation

Cytochrome P450 monooxygenases are the primary enzymes responsible for initiating the metabolism of B[a]P. mdpi.com Their activity leads to the formation of epoxides at various positions on the B[a]P molecule, which can then be further metabolized. While much focus has been placed on the "bay-region" diol-epoxide pathway, which leads to the ultimate carcinogen, the metabolism of the "K-region" trans-4,5-diol is also a significant event, primarily associated with detoxification pathways.

Several human CYP isoforms are capable of metabolizing B[a]P to form the precursor of this compound. Specifically, recombinant human P450 1A1, 1A2, and 1B1 have been shown to form this K-region metabolite. acs.org CYP1A1 and CYP1B1 are considered the principal enzymes in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like B[a]P. oup.com While these enzymes are heavily involved in the formation of the highly mutagenic bay-region 7,8-diol-9,10-epoxides, they also catalyze the oxidation at the K-region (4,5-position). oup.comnih.gov

CYP1B1, in particular, is noted for its role in the metabolism of B[a]P and its dihydrodiols. nih.gov Studies comparing human P450 isoforms have shown that CYP1B1 can metabolize B[a]P along the pathway leading to diol epoxides at rates significantly higher than CYP1A2, though lower than CYP1A1. nih.govbohrium.com The expression of CYP1A1, CYP1A2, and CYP1B1 is regulated by the Aryl hydrocarbon Receptor (AhR), meaning that exposure to PAHs can induce the production of the very enzymes that metabolize them. nih.gov

| Enzyme | Substrate | Key Finding | Reference |

|---|---|---|---|

| Human CYP1A1, CYP1A2, CYP1B1 | Benzo[a]pyrene | All three isoforms are capable of forming the K-region trans-4,5-diol. | acs.org |

| Human CYP1A1 | B[a]P-7,8-dihydrodiol | Exhibits the highest rate of total tetrol metabolite formation (indicative of diol epoxide formation) compared to CYP1A2 and CYP1B1. | nih.gov |

| Human CYP1B1 | Benzo[a]pyrene | Metabolizes B[a]P at a rate higher than CYP1A2 but less than CYP1A1. Kinetic analysis shows it is highly efficient in forming B[a]P-trans-7,8-dihydrodiol. | nih.govmemphis.edu |

| Human CYP1A2 | Benzo[a]pyrene | Formation of the 7,8-diol metabolite is undetectable under certain experimental conditions. | nih.gov |

Studies utilizing recombinant rodent enzymes have also demonstrated the formation of this compound. Specifically, recombinant rat P450 2A1 and 2B1, as well as mouse P450 1A1 and 1A2, are capable of producing this K-region metabolite from B[a]P. acs.org Further investigation into the metabolism of this compound itself by β-naphthoflavone-induced rat liver microsomes revealed that it is biotransformed into six major products, all identified as bis-diols. nih.gov This indicates that once formed, the K-region diol can undergo further oxidation at other positions on the aromatic ring system, leading to more complex, polar metabolites that can be more readily excreted. nih.gov

The various P450 isoforms exhibit distinct preferences for the site of oxidation on the B[a]P molecule, a property known as regioselectivity. nih.gov The metabolism of B[a]P can occur at the K-region (the 4,5-bond) or the bay-region (the sterically hindered area between the 10 and 11 positions). The formation of the bay-region metabolite, trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, is considered the primary activation pathway, as its subsequent epoxidation leads to the highly carcinogenic trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE). nih.gov

Contribution of Epoxide Hydrolase in this compound Production

The enzymatic conversion of the initial K-region epoxide, benzo(a)pyrene-4,5-oxide, to its corresponding dihydrodiol is catalyzed by epoxide hydrolase (EH). oup.comnih.gov This enzyme plays a critical role by adding a water molecule to the epoxide ring, resulting in the formation of the more stable and water-soluble this compound. nih.gov

The action of epoxide hydrolase is essential for the production of dihydrodiols from all B[a]P epoxides. oup.com Studies have demonstrated that in the presence of epoxide hydrolase, the formation of B[a]P dihydrodiols, including the 4,5-diol, is significantly enhanced. oup.comnih.gov For example, the metabolism of benzo[a]pyrene-4,5-oxide (B1217752) in the isolated perfused rat liver is primarily driven by epoxide hydrolase, which converts it to the dihydrodiol. nih.gov This hydration step is crucial, as it prevents the epoxide from binding to cellular macromolecules and facilitates further detoxification reactions.

Aldo-Keto Reductase Pathways and this compound

Aldo-keto reductases (AKRs) represent an alternative pathway for the metabolic activation of certain PAH trans-dihydrodiols. pnas.org These enzymes catalyze the NAD(P)+-dependent oxidation of non-K-region trans-dihydrodiols, such as B[a]P-7,8-dihydrodiol, to produce reactive and redox-active o-quinones. nih.govacs.org This process can lead to the generation of reactive oxygen species (ROS) and oxidative DNA damage. acs.orgacs.org The human AKR superfamily, including AKR1A1 and AKR1C1–AKR1C4, has been implicated in this activation pathway for several PAHs. pnas.org

A key distinction in the metabolic pathways is the substrate specificity of the AKR enzymes. Research has shown that this compound, being a K-region dihydrodiol, is not a substrate for the aldo-keto reductase pathway. nih.gov Studies using human lung adenocarcinoma (A549) cells demonstrated that while the bay-region B[a]P-7,8-trans-dihydrodiol (an AKR substrate) led to the production of intracellular ROS, no detectable ROS formation was observed in cells treated with its regioisomer, (±)-trans-4,5-dihydroxy-4,5-dihydro B[a]P. nih.govnih.gov This confirms that PAH-mediated ROS formation in this context is AKR-dependent and specific to non-K-region dihydrodiols. nih.gov Consequently, the metabolism of this compound does not contribute to the generation of reactive oxygen species through the AKR pathway.

Comparative Analysis with other Benzo[a]pyrene Dihydrodiols in Aldo-Keto Reductase Activation

The metabolic activation of benzo[a]pyrene (B[a]P) proximate carcinogens, such as its various dihydrodiol derivatives, is a critical step in its mechanism of carcinogenesis. While much of the focus has been on the formation of diol epoxides by cytochrome P450 enzymes, an alternative pathway involving aldo-keto reductases (AKRs) has been identified, which leads to the formation of reactive and redox-active o-quinones. This pathway, however, exhibits significant substrate specificity among the different B[a]P dihydrodiol isomers.

A comparative analysis reveals a stark contrast in the ability of AKR enzymes to activate this compound compared to other B[a]P dihydrodiols, particularly the non-K-region trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (B[a]P-7,8-diol). Research has demonstrated that human AKR isoforms, including AKR1A1 and members of the AKR1C subfamily (AKR1C1-AKR1C4), can efficiently oxidize B[a]P-7,8-diol to benzo[a]pyrene-7,8-dione. This process is a key activation step, as the resulting o-quinone is redox-active and can generate reactive oxygen species (ROS), leading to oxidative DNA damage. acs.orgpnas.org

In stark contrast, studies investigating this AKR-mediated pathway have shown that this compound is not a significant substrate for this activation process. For instance, in human lung adenocarcinoma (A549) cells, while B[a]P-7,8-diol treatment leads to a measurable increase in intracellular ROS production, no similar changes were observed with its regioisomer, (±)-trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene. pnas.org This indicates a pronounced enzymatic specificity, where the cellular machinery for this particular pathway of metabolic activation does not effectively recognize or process the 4,5-diol.

Further underscoring this point is the common use of B[a]P-4,5-dihydrodiol as an internal standard in in vitro experiments designed to measure the oxidation of other polycyclic aromatic hydrocarbon (PAH) trans-dihydrodiols by AKR isoforms. nih.govnih.gov Its use in this context implies that it is not metabolized by the AKR enzymes under study, and therefore its concentration remains stable throughout the assay, allowing it to serve as a reliable benchmark for quantification.

The kinetic parameters for the oxidation of (±)-B[a]P-7,8-diol by various human AKR isoforms have been determined, highlighting the efficiency of this metabolic pathway for the 7,8-diol. Of the AKR enzymes examined, AKR1C2 and AKR1A1 demonstrated the highest catalytic efficiencies for the oxidation of (±)-B[a]P-7,8-diol. acs.org

The table below presents the steady-state kinetic constants for the oxidation of (±)-B[a]P-7,8-diol by human AKR isoforms.

| Enzyme | kcat (min-1) | Km (µM) | kcat/Km (mM-1 min-1) |

|---|---|---|---|

| AKR1A1 | 1.2 | 39 | 31 |

| AKR1C1 | Not Saturable | Not Saturable | - |

| AKR1C2 | 0.50 | 9.5 | 53 |

| AKR1C3 | 0.42 | 17 | 25 |

| AKR1C4 | Not Saturable | Not Saturable | - |

Data sourced from in vitro studies on the oxidation of (±)-B[a]P-7,8-diol. "Not Saturable" indicates that the enzyme activity did not reach a maximum velocity within the substrate concentration range tested, due to the limited solubility of the substrate. acs.org

The lack of corresponding kinetic data for this compound in the scientific literature, combined with the direct experimental evidence of its inactivity in cellular ROS production assays and its use as a non-reactive internal standard, collectively demonstrates its negligible role as a substrate in the AKR-mediated activation pathway. This enzymatic specificity is a crucial factor in understanding the differential metabolic fates and carcinogenic potentials of various benzo[a]pyrene metabolites.

Genotoxic Mechanisms and Dna Interactions of Trans 4,5 Dihydrobenzo a Pyrene 4,5 Diol

DNA Adduct Formation from trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol and its Metabolites

The genotoxicity of chemical compounds is often rooted in their ability to form covalent bonds with DNA, creating adducts that can lead to mutations if not repaired. In the case of this compound, its interaction with DNA is a complex process involving further metabolic activation.

Detection of Stable Polar DNA Adducts

Investigations into the DNA binding capabilities of this compound have revealed the formation of stable, polar DNA adducts. acs.orgnih.gov Utilizing ³²P-postlabeling techniques specifically designed for the detection of such adducts, researchers have identified four distinct DNA adducts following the microsomal activation of this compound in the presence of calf thymus DNA. acs.orgnih.gov This finding demonstrates that this metabolite, often considered a detoxification product, can be metabolically activated to a form that covalently binds to DNA. acs.org

Role of Bis-Diols as Metabolic Intermediates in DNA Adduct Formation

The metabolic pathway leading to the formation of DNA adducts from this compound involves the creation of bis-diol intermediates. acs.orgnih.gov Studies have shown that this compound is metabolized into six major products, all of which have been identified as bis-diols. acs.orgnih.gov Further analysis has indicated that the four stable polar DNA adducts detected are derived from the metabolic activation of the trans,trans-B[a]P-4,5:7,8-bis-diols. acs.orgnih.gov This establishes the crucial role of these bis-diols as metabolic stepping stones in the genotoxic mechanism of this compound. acs.org

The following table summarizes the major bis-diol metabolites identified from the biotransformation of this compound:

| Metabolite Class | Specific Diastereomers |

| trans,trans-B[a]P-4,5:7,8-bis-diol | Two diastereomers of trans,trans-4,5:7,8-tetrahydroxy-4,5:7,8-tetrahydrobenzo[a]pyrene |

| trans,trans-B[a]P-4,5:9,10-bis-diol | Two diastereomers of trans,trans-4,5:9,10-tetrahydroxy-4,5:9,10-tetrahydrobenzo[a]pyrene |

| trans,trans-B[a]P-1,2:4,5-bis-diol | Two diastereomers of trans,trans-1,2:4,5-tetrahydroxy-1,2:4,5-tetrahydrobenzo[a]pyrene |

Absence of Major Covalent DNA Adducts in Specific Mammalian Cell Models

Despite its ability to form DNA adducts under certain conditions, studies in specific mammalian cell models have indicated a lack of significant formation of major covalent DNA adducts by this compound. Research on the mutagenicity of various benzo[a]pyrene (B130552) derivatives in Chinese hamster V79 cells, which lack the metabolic machinery to activate these compounds, found that the 4,5-diols exhibited little or no mutagenicity. Since the formation of covalent DNA adducts is a primary driver of mutagenesis for these compounds, this finding suggests an absence of significant adduct formation in this particular cell model.

DNA Damage Induction and Repair Mechanisms

Beyond the formation of stable adducts, the genotoxicity of a compound can also manifest as transient DNA lesions, such as single-strand breaks. The cellular response to such damage, including the activation of repair mechanisms, is critical in determining the ultimate biological outcome.

Comet Assay for DNA Single-Strand Breaks

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA single-strand breaks in individual cells. While this technique is widely used to assess DNA damage induced by various genotoxic agents, specific studies employing the Comet assay to evaluate DNA single-strand breaks directly caused by this compound are not extensively detailed in the reviewed scientific literature. However, the principles of the assay make it a suitable method for such investigations. The assay involves embedding cells in agarose (B213101) on a microscope slide, lysing the cells, and then subjecting the remaining nuclei to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates further from the nucleus, creating a "comet" shape, the length and intensity of which are proportional to the amount of DNA damage.

Mechanistic Divergence in DNA Damaging Activity Compared to Benzo[a]pyrene

The genotoxic profile of this compound displays a mechanistic divergence from its parent compound, benzo[a]pyrene. While benzo[a]pyrene is a potent genotoxin that leads to the formation of significant DNA adducts and induces mutations, its 4,5-diol metabolite is considered to be on a detoxification pathway.

Research comparing the mutagenic potential of various benzo[a]pyrene metabolites has shown that the trans-7,8-diol, a precursor to the highly reactive benzo[a]pyrene diol epoxide (BPDE), is significantly more mutagenic than the 4,5-diol after metabolic activation. This suggests a fundamental difference in how these metabolites are processed by cells and their ultimate reactivity towards DNA. The primary carcinogenic activity of benzo[a]pyrene is largely attributed to the formation of BPDE-DNA adducts. In contrast, the genotoxicity of this compound appears to be mediated through a different pathway involving the formation of bis-diols and subsequent polar DNA adducts, which may be less mutagenic than the bulky adducts formed by BPDE.

Comparative Analysis with Other Benzo a Pyrene Dihydrodiols

Distinctions in Metabolic Activation Pathways (e.g., K-region vs. Bay-region)

The metabolic activation pathways of benzo[a]pyrene (B130552) dihydrodiols are fundamentally linked to their molecular structure, specifically whether the diol is located at the K-region or a non-K-region, which can lead to a bay-region epoxide. researchgate.net

The bay-region theory posits that diol epoxides formed on an angular benzo-ring, where the epoxide ring is part of a sterically hindered "bay," are prime candidates for ultimate carcinogens. mdpi.com This holds true for the trans-7,8-dihydrodiol. Its activation pathway involves:

Initial epoxidation of B[a]P at the 7,8-position by cytochrome P450 (CYP) enzymes. oup.com

Hydration by epoxide hydrolase to form trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (trans-7,8-diol). oup.com

A second epoxidation by CYP enzymes across the 9,10-double bond, which is located in the bay region, to form the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). oup.commdpi.com This bay-region diol epoxide is highly reactive and readily binds to DNA, forming adducts that can lead to mutations. researchgate.netmdpi.com

In stark contrast, trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol is a K-region metabolite . The K-region (the 4,5-bond in B[a]P) is a bond with high electron density. researchgate.net While its precursor, benzo[a]pyrene-4,5-oxide (B1217752), was once considered a potential ultimate carcinogen, its metabolic pathway and subsequent activity differ significantly from the bay-region pathway. researchgate.net

Key distinctions in the activation pathways include:

Enzymatic Specificity : Aldo-keto reductase (AKR) enzymes, which contribute to the activation of some PAHs, are highly regiospecific. They actively oxidize non-K-region dihydrodiols like the trans-7,8-diol but are inactive towards K-region dihydrodiols such as the trans-4,5-diol.

Downstream Metabolism : Instead of forming a diol epoxide, the trans-4,5-diol undergoes further metabolism to a series of benzo[a]pyrene bis-diols. acs.orgnih.gov Studies using induced rat liver microsomes identified two diastereomers each of trans,trans-B[a]P-4,5:7,8-bis-diol, trans,trans-B[a]P-4,5:9,10-bis-diol, and trans,trans-B[a]P-1,2:4,5-bis-diol. nih.gov

DNA Adduct Formation : While the bay-region pathway leads to direct BPDE-DNA adducts, the trans-4,5-diol can also be metabolically activated to form stable, polar DNA adducts. acs.orgnih.gov Crucially, these adducts are derived from the further metabolic activation of the trans,trans-B[a]P-4,5:7,8-bis-diols, indicating a distinct and more complex genotoxic mechanism. researchgate.netnih.gov

| Feature | trans-4,5-Dihydrodiol (K-Region) | trans-7,8-Dihydrodiol (Bay-Region Precursor) |

|---|---|---|

| Location on B[a]P | K-Region (4,5-position) | Non-K-Region (7,8-position) |

| Primary Activation Product | Bis-diols (e.g., trans,trans-B[a]P-4,5:7,8-bis-diol) nih.gov | Bay-Region Diol Epoxide (BPDE) oup.com |

| Activity with AKR Enzymes | Inactive as a substrate | Oxidized by AKR enzymes mdpi.com |

| Mechanism of Genotoxicity | Formation of polar DNA adducts from bis-diol intermediates researchgate.netnih.gov | Direct covalent binding of BPDE to DNA mdpi.com |

Differential Genotoxic and Carcinogenic Potentials of Isomers

The profound differences in metabolic activation pathways directly translate into widely divergent genotoxic and carcinogenic potentials between the trans-4,5-diol and the trans-7,8-diol. The scientific consensus identifies the bay-region diol epoxide derived from the trans-7,8-diol as the ultimate carcinogenic metabolite of benzo[a]pyrene. oup.comdocumentsdelivered.com

The trans-7,8-diol is considered a potent proximate carcinogen because it is readily converted into the highly mutagenic and tumorigenic BPDE. documentsdelivered.com In contrast, the K-region trans-4,5-diol is significantly less carcinogenic. Research has shown that metabolically formed trans-B[a]P-4,5-diol is only a weak mouse skin tumor initiator. acs.org While it can induce morphological transformation in Syrian hamster embryo cells, it was found to be non-mutagenic to Salmonella typhimurium in an assay using a reconstituted hepatic monooxygenase system. acs.org

| Isomer | Carcinogenic Potential | Mutagenic Activity | Notes |

|---|---|---|---|

| trans-4,5-Dihydrodiol | Weak tumor initiator acs.org | Not mutagenic in some bacterial assays, but its precursor (B[a]P-4,5-oxide) is mutagenic. acs.orgnih.gov | Can form polar DNA adducts via bis-diol intermediates. nih.gov |

| trans-7,8-Dihydrodiol | Potent proximate carcinogen documentsdelivered.com | Metabolized to the highly mutagenic BPDE. oup.com | Considered the primary pathway for B[a]P carcinogenicity. oup.commdpi.com |

Stereochemical Considerations in Biological Activity (e.g., (4S-trans)-isomer)

Stereochemistry plays a pivotal role in the biological activity of all benzo[a]pyrene metabolites. semanticscholar.org The enzymes involved in metabolism often exhibit high degrees of stereoselectivity, leading to the preferential formation of certain enantiomers. These enantiomers, in turn, can have vastly different toxicological properties. nih.gov

This principle is well-documented for the bay-region pathway. The metabolic sequence from B[a]P to the ultimate carcinogen is highly stereoselective, with only one of the four possible isomers of the 7,8-diol-9,10-epoxide, (+)-anti-BPDE, displaying the highest carcinogenic activity. semanticscholar.orgresearchgate.net

While less studied, stereochemistry is also critical for the biological activity of the K-region trans-4,5-diol and its precursors. The trans-diol exists as a pair of enantiomers: (+)-(4R,5R) and (-)-(4S,5S). The biological activity of these isomers can be inferred from studies on their direct precursor, B[a]P-4,5-oxide, which also exists as (+) and (-) enantiomers.

A key study revealed significant differences in the mutagenicity and cytotoxicity of the B[a]P-4,5-oxide enantiomers:

The (-)-enantiomer of B[a]P-4,5-oxide was 1.5 to 5.5 times more mutagenic than the (+)-enantiomer in four different strains of Salmonella typhimurium and in Chinese hamster V79 cells. nih.gov

In V79 cells, the (-)-enantiomer was also more cytotoxic than the (+)-enantiomer. nih.gov

These findings demonstrate that even within the less potent K-region pathway, stereochemical configuration is a critical determinant of genotoxic activity. The higher mutagenicity of the (-)-B[a]P-4,5-oxide suggests that the resulting (-)-(4S,5S)-trans-4,5-diol would likewise possess greater biological activity than its (+)-(4R,5R) counterpart.

Methodologies for Investigating Trans 4,5 Dihydrobenzo a Pyrene 4,5 Diol in Research

In Vitro Microsomal and Reconstituted Enzyme Systems

In vitro systems using liver microsomes are fundamental for studying the metabolism of xenobiotics like trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol. Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes responsible for oxidative metabolism.

Researchers utilize liver microsomes from rodents (often rats or mice) and humans to investigate the biotransformation of this dihydrodiol. nih.gov For instance, studies using rat liver microsomes induced with β-naphthoflavone (BNF), a potent inducer of CYP1A enzymes, have been instrumental. acs.orgacs.org These experiments have shown that this compound is metabolized into a series of more polar compounds known as bis-diols. acs.orgnih.gov

The primary metabolites identified from these microsomal incubations include:

Two diastereomers of trans,trans-4,5:7,8-tetrahydroxy-4,5:7,8-tetrahydrobenzo(a)pyrene

Two diastereomers of trans,trans-4,5:9,10-tetrahydroxy-4,5:9,10-tetrahydrobenzo(a)pyrene

Two diastereomers of trans,trans-1,2:4,5-tetrahydroxy-1,2:4,5-tetrahydrobenzo(a)pyrene acs.orgnih.gov

These systems, often supplemented with an NADPH-generating system to support CYP activity, allow for the controlled study of metabolic pathways and the identification of enzymes involved. acs.org Reconstituted enzyme systems, which involve purified enzymes like specific CYP isoforms and epoxide hydrolase, offer a more defined approach to pinpoint the exact enzymes responsible for particular metabolic steps. semanticscholar.org While this compound was found to be non-mutagenic to Salmonella typhimurium in a reconstituted system with purified cytochrome P448, its ability to be activated by other P450 systems remains an area of investigation. acs.org

Cell Culture Models for Metabolism and Biological Effects

Cell culture models provide a more integrated biological context than isolated enzyme systems for studying the metabolism and cellular effects of this compound.

Syrian Hamster Embryo (SHE) cells: These cells are a well-established model for studying morphological transformation, a cellular correlate of carcinogenesis. Research has shown that metabolically formed this compound can induce morphological transformation in SHE cells. acs.orgnih.gov This indicates its potential role in the initiation of cancer.

C3H10T1/2 cells: This mouse embryo fibroblast cell line is widely used in transformation assays. nih.gov Studies with related polycyclic aromatic hydrocarbon (PAH) dihydrodiols have demonstrated that these cells possess the necessary enzymatic machinery, including cytochrome P450 1B1 and microsomal epoxide hydrolase, to metabolically activate PAHs into genotoxic intermediates. oup.com C3H10T1/2 cells are used to assess the transforming potential of compounds like this compound and to investigate the underlying mechanisms, such as DNA adduct formation. nih.govoup.com

A549 cells: This human lung adenocarcinoma cell line is relevant for studying the effects of inhaled carcinogens like benzo(a)pyrene. nih.gov While specific studies focusing solely on this compound in A549 cells are less common, this cell line is extensively used to investigate the cytotoxic and apoptotic effects of benzo(a)pyrene and its metabolites, providing insights into the mechanisms of lung carcinogenesis. nih.gov

Analytical Techniques for Metabolite and Adduct Identification

A suite of powerful analytical techniques is required to separate, identify, and quantify the complex mixture of metabolites and DNA adducts formed from this compound.

The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts, which are covalent modifications of DNA by chemical carcinogens. nih.gov This technique is particularly valuable for studying the genotoxicity of this compound. The method involves:

Enzymatic digestion of DNA exposed to the compound into individual deoxynucleoside 3'-monophosphates.

Enrichment of the adducted nucleotides.

Radiolabeling of the adducts using T4 polynucleotide kinase and [γ-³²P]ATP.

Separation of the radiolabeled adducts by multidirectional thin-layer chromatography (TLC). nih.gov

Using this technique, researchers have demonstrated that microsomal activation of this compound in the presence of calf thymus DNA leads to the formation of four distinct, stable, and polar DNA adducts. acs.orgnih.gov Further investigation revealed that these adducts are derived from the subsequent metabolic activation of the trans,trans-B[a]P-4,5:7,8-bis-diols, highlighting a multi-step pathway to genotoxicity. acs.orgresearchgate.net This method can detect as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides. nih.gov

The structural elucidation of metabolites produced from this compound requires a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for separating the complex mixture of metabolites. Due to the high polarity of the bis-diol products, normal-phase HPLC on a silica (B1680970) column is often more effective than the more common reverse-phase HPLC. acs.org

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the metabolites. For the bis-diol metabolites of this compound, ESI-MS in negative mode typically shows a molecular ion at m/z 319 (M-H)⁻ and a characteristic fragment ion at m/z 301 (M-H-H₂O)⁻, consistent with a bis-diol structure. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for determining the precise structure and stereochemistry of the metabolites. mdpi.comresearchgate.netmdpi.com By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations, researchers can assign the structure of complex molecules like the trans,trans-B[a]P-4,5:9,10-bis-diol diastereomers. acs.org

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the chromophore of the metabolites. Each class of bis-diol exhibits a characteristic UV spectrum, which aids in their initial classification. For example, trans,trans-B[a]P-4,5:9,10-bis-diols show dominant absorbances at 277 and 287 nm, while trans,trans-B[a]P-4,5:7,8-bis-diols have absorbance maxima at 251, 279, and 291 nm. acs.org

| Metabolite Class | Key MS Fragments (m/z) | Characteristic UV Absorbance Maxima (nm) |

|---|---|---|

| trans,trans-B[a]P-4,5:9,10-bis-diols | 319 (M-H)⁻, 301 (M-H-H₂O)⁻ | 277, 287 |

| trans,trans-B[a]P-4,5:7,8-bis-diols | 319 (M-H)⁻, 301 (M-H-H₂O)⁻ | 251, 279, 291 |

The Comet Assay, or single-cell gel electrophoresis, is a sensitive and versatile technique for measuring DNA strand breaks in individual eukaryotic cells. zenodo.orgmdpi.com It is used to assess the genotoxic potential of compounds like this compound and its metabolites.

The basic principle involves embedding treated cells in agarose (B213101) on a microscope slide, lysing them with detergent and high salt to form nucleoids, and then subjecting the nucleoids to electrophoresis. zenodo.org Damaged DNA, containing strand breaks, loses its supercoiling and migrates away from the nucleoid head, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage. zenodo.orgmdpi.com The assay can be performed under alkaline conditions to detect single-strand breaks or under neutral conditions for double-strand breaks. mdpi.com By incorporating lesion-specific repair enzymes, the assay's specificity can be enhanced to detect other types of DNA damage, such as oxidative base damage. mdpi.com This method provides a clear dose-response relationship for DNA damage. mdpi.com

Molecular Docking Simulations for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically an enzyme like a cytochrome P450). These simulations provide insights into the binding affinity and specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex.

In the context of this compound metabolism, docking simulations can help:

Identify which specific CYP450 isozymes are most likely to bind and metabolize the dihydrodiol.

Predict the orientation of the substrate within the enzyme's active site, which can explain the formation of specific regio- and stereoisomeric metabolites.

Understand the structural basis for the substrate specificity of different enzymes.

By combining the results of molecular docking with experimental data from microsomal and cell-based assays, researchers can build a more complete and detailed model of the metabolic activation pathways of this compound.

Future Research Directions and Unresolved Questions

Comprehensive Characterization of Bis-Diol Formation and Their Biological Activities

Recent studies have revealed that trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol is not an end-product of metabolism but can be further biotransformed into a series of bis-diols. acs.orgnih.gov Research using rat liver microsomes has identified six major bis-diol metabolites. acs.org A comprehensive characterization of these bis-diols is a key direction for future research.

| Bis-Diol Metabolite | Diastereomers Identified |

| trans,trans-4,5:7,8-tetrahydroxy-4,5:7,8-tetrahydrobenzo[a]pyrene | Two |

| trans,trans-4,5:9,10-tetrahydroxy-4,5:9,10-tetrahydrobenzo[a]pyrene | Two |

| trans,trans-1,2:4,5-tetrahydroxy-1,2:4,5-tetrahydrobenzo[a]pyrene | Two |

| Data derived from studies using β-naphthoflavone-induced rat liver microsomes. acs.orgnih.gov |

Crucially, the biological activities of these bis-diols are largely unknown. Preliminary findings indicate that they are not inert detoxification products. acs.orgnih.gov It has been demonstrated that trans,trans-B[a]P-4,5:7,8-bis-diols are metabolic intermediates in the formation of stable, polar DNA adducts, suggesting a novel pathway of metabolic activation for the K-region diol. acs.orgnih.gov Future studies must systematically assess the mutagenic and carcinogenic potential of each of these six identified bis-diol metabolites. This includes investigating their ability to be further metabolized to reactive species, their capacity to bind to DNA, and their effects on cellular signaling pathways. Understanding the enzymatic pathways responsible for bis-diol formation and whether these pathways are active in human tissues is also a critical area for investigation.

Inter-species and Inter-individual Differences in Metabolism and Response

Significant variations in the metabolism of B[a]P have been observed between different species and among human individuals. nih.govnih.gov These differences are largely attributed to the composition and activity of metabolic enzymes, particularly the cytochrome P450 (CYP) family. nih.govoup.com Pronounced interindividual differences in human liver microsomal proteins have been found, which correlates with variations in B[a]P metabolism. nih.gov It is crucial to extend this understanding to the specific metabolism of this compound.

Future research should aim to:

Compare metabolic profiles across species: Systematically evaluate how different species (e.g., rodents used in toxicological studies vs. humans) metabolize this compound, with a particular focus on the formation and persistence of bis-diols.

Investigate the role of genetic polymorphisms: Human populations exhibit genetic polymorphisms in key metabolic enzymes like CYP1A1. oup.comoup.com Studies have shown that CYP1A1 variants exhibit different catalytic activities towards B[a]P and its metabolites. oup.com Research is needed to determine how these genetic variants specifically influence the rate and pathway of this compound metabolism, which could explain differences in individual susceptibility to B[a]P's carcinogenic effects. oup.com The 75-fold interindividual variation observed in the binding of B[a]P to DNA in human bronchus cultures underscores the importance of these genetic factors. nih.gov

| Enzyme Family | Relevance to B[a]P Metabolism | Unresolved Question for this compound |

| Cytochrome P450 (CYP) | Key enzymes (e.g., CYP1A1, 1B1) in the initial oxidation of B[a]P and subsequent metabolites. oup.com | Which specific CYP isoforms are responsible for converting the diol to bis-diols? How do human polymorphisms in these enzymes affect this conversion? |

| Epoxide Hydrolase (EH) | Hydrolyzes epoxides to form dihydrodiols. oup.com | Does EH play a role in the further metabolism or detoxification of bis-diols or their precursors? |

| Aldo-Keto Reductase (AKR) | Involved in an alternative "quinone path" of B[a]P activation. researchgate.net | Could AKRs metabolize this compound, potentially shunting it towards a different metabolic fate? |

Integration of Omics Data for Systems-Level Understanding of this compound Effects

To gain a holistic understanding of the biological impact of this compound, it is essential to move beyond single-endpoint analyses and integrate high-throughput "omics" technologies. researchgate.net Methodologies combining transcriptomics, proteomics, and metabolomics have proven valuable for elucidating the complex molecular mechanisms governing cellular responses to B[a]P and other xenobiotics. researchgate.netnih.gov

Future research should apply these systems-level approaches specifically to this compound exposure. This would involve:

Transcriptomics: Analyzing changes in gene expression profiles in relevant cell types (e.g., human lung, liver cells) to identify pathways perturbed by the diol. This can reveal effects on cell cycle control, DNA repair, apoptosis, and other critical cellular processes. nih.gov

Metabolomics: Characterizing the global changes in the cellular metabolome following exposure. This can provide a detailed picture of the downstream metabolic fate of the diol, identify novel metabolites (such as the bis-diols), and uncover disruptions in endogenous metabolic pathways. nih.gov

Proteomics: Quantifying changes in protein expression and post-translational modifications to understand the functional consequences of transcriptomic changes and identify key proteins that interact with the diol or its metabolites.

By integrating these multi-omics datasets, researchers can construct comprehensive network models of the cellular response to this compound. nih.gov This approach will be instrumental in identifying novel mechanisms of toxicity, discovering sensitive biomarkers of exposure and effect, and ultimately improving human health risk assessment for B[a]P. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes and structural characterization methods for trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol (B[a]P-4,5-diol)?

- Methodology : Synthesis typically involves epoxidation of benzo(a)pyrene followed by dihydroxylation. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for stereochemical resolution (e.g., trans vs. cis configurations) and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may be used for absolute configuration determination .

- Key Data : Molecular formula: C₂₀H₁₄O₂; molecular weight: 286.34 g/mol .

Q. How does B[a]P-4,5-diol differ in mutagenic activity compared to other benzo(a)pyrene dihydrodiols (e.g., 7,8-diol or 9,10-diol)?

- Methodology : Comparative mutagenicity assays (e.g., Ames test) using Salmonella typhimurium strains (TA98/TA100) under metabolic activation (S9 liver homogenate). B[a]P-4,5-diol exhibits lower mutagenic potency than 7,8-diol or 9,10-diol due to its K-region stability and reduced reactivity with DNA .

- Data Contradiction : While B[a]P-4,5-diol is weakly mutagenic, its isomer 9,10-dihydrobenzo(e)pyrene shows 10–25× higher activity .

Q. What experimental models are optimal for assessing the hepatic metabolism of B[a]P-4,5-diol?

- Methodology : Use liver microsomes from AAF-treated rodents (e.g., mice, rats) to measure epoxide hydrolase activity. Activity is quantified via HPLC or LC-MS to detect dihydrodiol formation rates (nmol/mg protein/min) .

- Key Finding : Guinea pigs show no significant enzyme induction, highlighting species-specific metabolic responses .

Advanced Research Questions

Q. How do human aldo-keto reductases (AKRs) influence the metabolic activation of B[a]P-4,5-diol?

- Methodology : Recombinant AKR isoforms (e.g., AKR1C9) are incubated with B[a]P-4,5-diol, and oxidation products are analyzed via LC-HRMS. Human AKR1C enzymes preferentially oxidize methylated non-K-region dihydrodiols, sparing B[a]P-4,5-diol from further activation .

- Contradiction : Rat AKR1C9 oxidizes B[a]P-7,8-diol but not B[a]P-4,5-diol, suggesting isoform- and substrate-specific interactions .

Q. What analytical challenges arise in detecting B[a]P-4,5-diol degradation products in environmental samples?

- Methodology : Use GC-MS or LC-HRMS to identify metabolites like pyrene-4,5-dione or cis-4,5-dihydrodiol. Challenges include isomer discrimination and low abundance, requiring isotopic labeling (¹³C/²H) for trace analysis .

- Key Insight : Pyrene-4,5-dione accumulates as a terminal metabolite in gram-negative bacteria (e.g., Sphingomonas yanoikuyae), indicating incomplete biodegradation .

Q. How can molecular docking predict the interaction of B[a]P-4,5-diol metabolites with carcinogenesis-related targets (e.g., EGFR, SRC)?

- Methodology : Dock B[a]P-4,5-diol derivatives (e.g., 9-hydroxy-4,5-oxide) into target protein structures (PDB) using software like AutoDock Vina. Affinity scores (kcal/mol) reveal preferential binding to kinases over nuclear receptors (e.g., ESR1) .

- Data : Docking affinity for EGFR is -9.0 kcal/mol, weaker than stigmasterol (-10.1 kcal/mol), suggesting secondary roles in carcinogenesis .

Q. What experimental strategies resolve contradictions in species-specific epoxide hydrolase induction by B[a]P-4,5-diol?

- Methodology : Cross-species microsomal assays with AAF/N-OH-AAF inducers. Mice show a 2–3× activity increase at 240 mg/kg AAF, while guinea pigs remain unresponsive. Transcriptomics (RNA-seq) can identify regulatory gene variants (e.g., EPHX1) driving differential responses .

Methodological Notes

- Toxicity Profiling : Use in vitro assays (e.g., micronucleus test) with human keratinocytes or hepatocytes to quantify genotoxicity (IC₅₀ values). B[a]P-4,5-diol exhibits moderate cytotoxicity (ED₅₀ ~12 mg/kg in rodents) .

- Structural Analogues : Reference standards for isomers (e.g., benzo(a)pyrene-4,5-oxide, CAS 62692-94-8) are critical for chromatographic calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.